

# CC-90003 Clinical Trial Termination: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CC-90003	
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This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the termination of the **CC-90003** clinical trial. The information is presented in a question-and-answer format to directly address potential inquiries.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the CC-90003 clinical trial?

The Phase Ia clinical trial for **CC-90003** (NCT02313012) was terminated due to a combination of factors, primarily:

- Lack of Objective Responses: The trial failed to demonstrate sufficient anti-tumor activity in the patients enrolled.[1][2]
- Unfavorable Pharmacokinetic (PK) Profile: The pharmacokinetic parameters of CC-90003
  were found to be highly variable among patients, and the drug showed accumulation after
  multiple doses.[1][2]
- Unanticipated Neurotoxicity: The trial observed grade 1-3 neurotoxicity, including dizziness, gait disturbance, and paresthesias, particularly at higher doses.[1][2]

Q2: What was the mechanism of action for CC-90003?



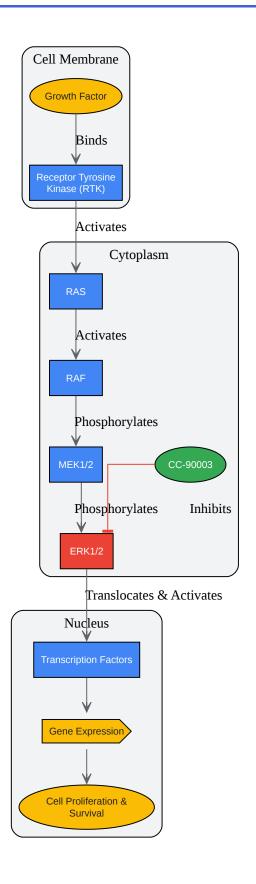
### Troubleshooting & Optimization

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**CC-90003** is an orally available, irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] By inhibiting ERK1/2, **CC-90003** was designed to block the MAPK/ERK signaling pathway, which is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.

Below is a diagram illustrating the targeted signaling pathway.





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**Diagram 1:** Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of **CC-90003**.

## **Troubleshooting and Experimental Design**

Q3: What were the key parameters of the CC-90003 Phase Ia clinical trial?

The first-in-human study of **CC-90003** was a Phase Ia dose-escalation trial in patients with relapsed or refractory solid tumors harboring BRAF or RAS mutations.[1][2]

Parameter	Details
Clinical Trial ID	NCT02313012
Number of Patients	19
Patient Population	Patients with relapsed or refractory solid tumors with KRAS (n=15), NRAS (n=1), or BRAF (n=3) mutations.[1][2]
Dosing Regimen	Oral CC-90003 administered in escalating doses from 20 to 160 mg/day on a 21/28 day cycle.[1][2]
Maximum Tolerated Dose (MTD)	120 mg/day.[1][2]
Dose-Limiting Toxicities (DLTs) at 160mg	Grade 3 transaminase elevations (n=2) and hypertension (n=1).[1][2]

Q4: What adverse events were observed in the CC-90003 trial?

The most frequently reported adverse events (AEs) were generally Grade 1 or 2. However, Grade 1-3 neurotoxicity was a significant concern at higher doses.



Adverse Event Category	Specific Events
Constitutional	Asthenia, fatigue
Gastrointestinal	Anorexia, nausea/vomiting, diarrhea
Hepatic	Transaminase elevations
Neurologic	Dizziness, gait disturbance, paresthesias[1][2]

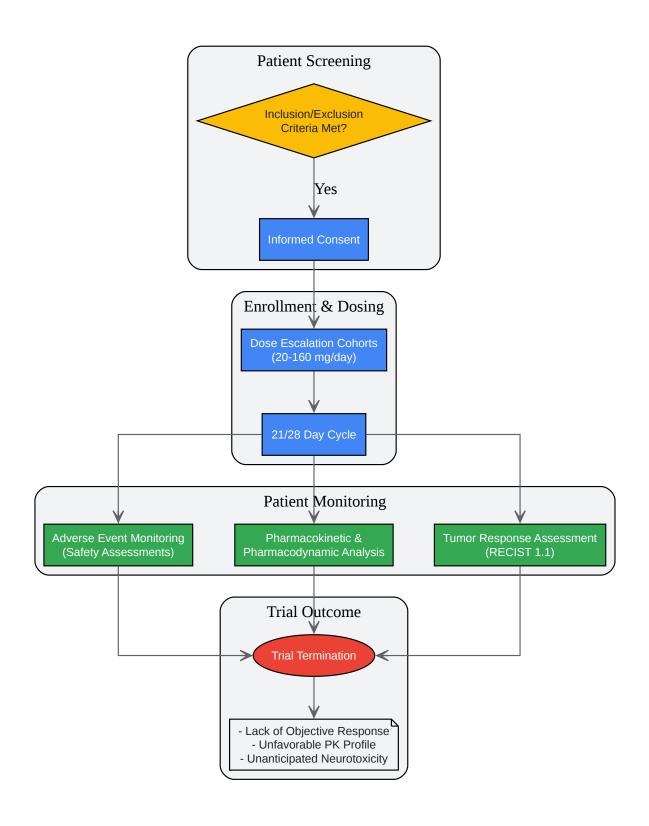
Q5: What methodologies were used to assess drug activity and safety in the trial?

The clinical trial employed standard methodologies for a Phase I study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of **CC-90003**.

- Safety Assessment: Monitored through adverse event reporting, chemistry and hematology panels, physical examinations, ECGs, and cardiac imaging (ECHO/MUGA scans).[1][2]
- Response Assessment: Tumor response was evaluated according to RECIST 1.1 criteria.[1]
   [2]
- Pharmacodynamic Assessment: A proprietary ELISA-based assay was used to measure the levels of ERK unbound to CC-90003 in peripheral blood mononuclear cells (PBMCs).[1][2]
   Levels of free ERK were reduced by ≥80% from baseline at doses ≥ 80 mg/day.[1][2]

The general workflow for this type of clinical trial is illustrated below.





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Diagram 2: Generalized experimental workflow for the CC-90003 Phase Ia clinical trial.



Q6: What can be learned from the termination of the **CC-90003** trial for future drug development?

The termination of the **CC-90003** trial highlights several key considerations for the development of ERK inhibitors and other targeted therapies:

- Therapeutic Window: Achieving a therapeutic concentration that is both effective and welltolerated is critical. For CC-90003, the doses required for target engagement were associated with unacceptable toxicities.
- Pharmacokinetic Variability: High inter-patient variability in drug exposure can complicate dose selection and may contribute to inconsistent efficacy and safety outcomes.
- Predictive Preclinical Models: The unanticipated neurotoxicity observed in humans, which
  was not predicted by rodent models, underscores the need for more predictive preclinical
  toxicology models.[2]
- Combination Therapies: While CC-90003 monotherapy was not successful, preclinical data suggested potential efficacy in combination with other agents, such as docetaxel.[3] This suggests that the role of ERK inhibitors in combination regimens may warrant further investigation.

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## References

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- To cite this document: BenchChem. [CC-90003 Clinical Trial Termination: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



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